molecular formula C8H15NO2 B155995 Methyl 1-methylpiperidine-4-carboxylate CAS No. 1690-75-1

Methyl 1-methylpiperidine-4-carboxylate

Cat. No. B155995
CAS RN: 1690-75-1
M. Wt: 157.21 g/mol
InChI Key: KYAOKPRJTMFBTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04757079

Procedure details

To a stirred solution of 1-methylisonipecotic acid hydrochloride (178.64 g, 1 mol) in 350 mL of methanol (8 equivalents) was added, dropwise with stirring and cooling (ice-salt bath) to -10° C., 112.8 mL (1.55 equivalents) of thionyl chloride. After completion of the addition (1 hour), the ice-salt bath was removed and the temperature allowed to rise to 40° C. and held at this point for 2 hours. The solution was brought to about pH 8 with sodium carbonate and extracted with methylene chloride. The methylene chloride solution was dried and evaporated to give 136.88 g (87%) of methyl 1-methylpiperidine-4-carboxylate as a clear liquid. The IR spectrum confirmed that the product was the methyl ester.
Quantity
178.64 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
112.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]1[CH2:11][CH2:10][CH:6]([C:7]([OH:9])=[O:8])[CH2:5][CH2:4]1.[CH3:12]O.S(Cl)(Cl)=O>>[CH3:2][N:3]1[CH2:11][CH2:10][CH:6]([C:7]([O:9][CH3:12])=[O:8])[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
178.64 g
Type
reactant
Smiles
Cl.CN1CCC(C(=O)O)CC1
Name
Quantity
350 mL
Type
reactant
Smiles
CO
Step Two
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
112.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
dropwise with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition (1 hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the ice-salt bath was removed
CUSTOM
Type
CUSTOM
Details
to rise to 40° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CCC(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 136.88 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.